4-Ethoxy-2,6-difluorobenzaldehyde
Overview
Description
4-Ethoxy-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-2,6-difluorobenzaldehyde is 1S/C9H8F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Ethoxy-2,6-difluorobenzaldehyde has a boiling point of 70-72°C . Other physical and chemical properties such as melting point, density, and solubility were not found in the available sources .Scientific Research Applications
Ehrlich's Reaction of Furanoeremophilanes The interaction of compounds structurally related to 4-Ethoxy-2,6-difluorobenzaldehyde with Ehrlich's reagent under acidic conditions was studied, revealing complex reaction pathways and product formations. This research provides insights into the reactivity of such compounds and their potential applications in chemical synthesis (Kuroda et al., 2004).
Cyclocondensation Reactions The cyclocondensation reactions of compounds similar to 4-Ethoxy-2,6-difluorobenzaldehyde have been observed, leading to the formation of stable thiouracil derivatives. These findings have implications for the development of novel compounds with potential applications in various chemical sectors (Al-Omar et al., 2010).
Thermophysical Properties Study A study on the thermophysical properties of solid aldehydes, including those structurally related to 4-Ethoxy-2,6-difluorobenzaldehyde, provides valuable data for understanding their behavior in different conditions. This data is essential for their application in various scientific and industrial processes (Temprado et al., 2008).
Catalytic Oxidation of Alcohols The encapsulation of molybdenum(VI) complex within zeolite Y and its application as a catalyst for the oxidation of primary alcohols showcases the potential of harnessing chemical reactions involving structures similar to 4-Ethoxy-2,6-difluorobenzaldehyde for industrial applications (Ghorbanloo & Alamooti, 2017).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCJRMIWXNHWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,6-difluorobenzaldehyde | |
CAS RN |
1017779-48-4 | |
Record name | 4-Ethoxy-2,6-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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